molecular formula C19H15ClFN3O4 B2463311 N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251552-70-1

N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B2463311
CAS No.: 1251552-70-1
M. Wt: 403.79
InChI Key: RQUXIDFFEIEJFJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15ClFN3O4 and its molecular weight is 403.79. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O4/c1-27-16-7-6-12(9-14(16)20)22-19(26)18-15(25)10-17(28-2)24(23-18)13-5-3-4-11(21)8-13/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUXIDFFEIEJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core with various substituents that influence its biological activity. The IUPAC name reflects its intricate structure, which includes chloro, methoxy, and fluorine groups. Its molecular formula is C_{19}H_{17ClFN_3O_3S $$.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds within the dihydropyridazine class. For instance, derivatives of this compound have shown significant antibacterial activity against various strains:

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus62.5 - 100
Escherichia coli128
Pseudomonas aeruginosa128
Bacillus subtilis32 - 128

These findings suggest that the compound could be effective against common pathogens, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets within bacterial cells. It may inhibit key enzymes involved in cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. For example, similar compounds have been shown to disrupt the function of DNA gyrase or inhibit folate synthesis pathways in bacteria .

Study on Antimicrobial Efficacy

A study conducted by researchers investigated the efficacy of various dihydropyridazine derivatives, including this compound. The study utilized the agar well diffusion method to assess antimicrobial activity against several bacterial strains. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics such as Gentamicin and Ciprofloxacin .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the substituent groups significantly affected the biological activity of the compounds. For instance, increasing the electron-withdrawing nature of substituents enhanced antibacterial potency. The presence of methoxy and chloro groups was particularly noted to improve interaction with bacterial targets, leading to increased efficacy .

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